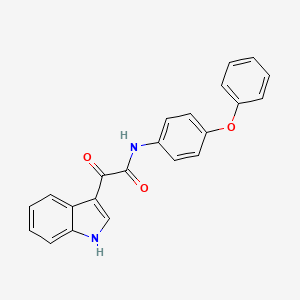
2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole is a heterocyclic compound that is a common structural element in many natural products and synthetic pharmaceuticals . The phenoxyphenyl group is a common motif in many organic compounds, including pharmaceuticals.
Molecular Structure Analysis
The molecular structure of a compound can be determined by spectroscopic means and high-resolution mass spectrometry .Scientific Research Applications
Synthesis and Evaluation as Antimicrobial Agents
A series of acetamide derivatives, including compounds similar to "2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide," were synthesized and evaluated for their antimicrobial properties. These compounds were characterized using physical and spectral data, including IR, 1H nuclear magnetic resonance (NMR), and mass spectrometry. Some of these synthesized compounds showed promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities, such as 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, aimed to explore potential anticancer, anti-inflammatory, and analgesic agents. These compounds, featuring a basic moiety attached to substituted phenols, demonstrated significant activity against breast cancer, neuroblastoma cell lines, and in anti-inflammatory and analgesic evaluations. Among these, specific compounds exhibited noteworthy anticancer, anti-inflammatory, and analgesic activities, highlighting their potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Antioxidant Properties
The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives aimed to evaluate their antioxidant activity. These compounds were prepared through a condensation reaction and characterized by various spectroscopic methods. The antioxidant activity of these compounds was assessed using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, revealing that most compounds exhibited considerable activity. Specific derivatives showed remarkable activity at low concentrations, attributed to the strategic attachment of halogens on the phenyl ring, underscoring their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Mechanism of Action
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-21(19-14-23-20-9-5-4-8-18(19)20)22(26)24-15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-14,23H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVXPBLGVXFEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2954346.png)
![N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2954349.png)
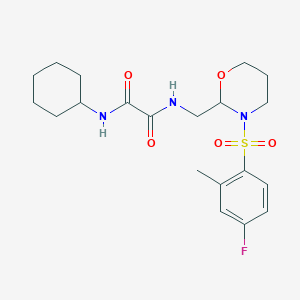
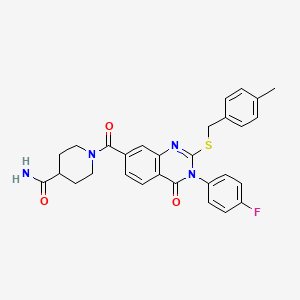
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B2954353.png)
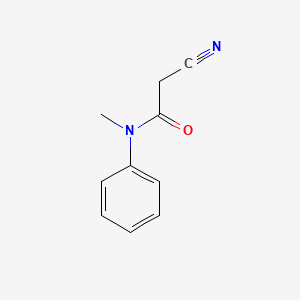
![N-([2,3'-bipyridin]-5-ylmethyl)butyramide](/img/structure/B2954355.png)

![2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B2954361.png)
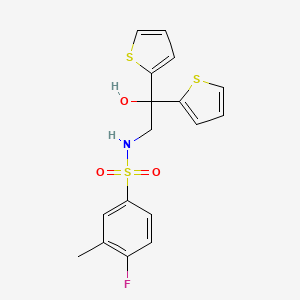
![4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2954364.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)
